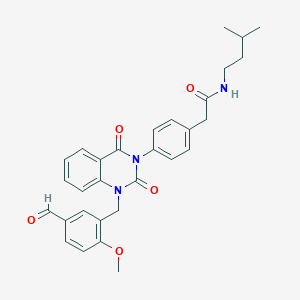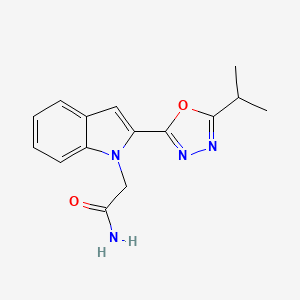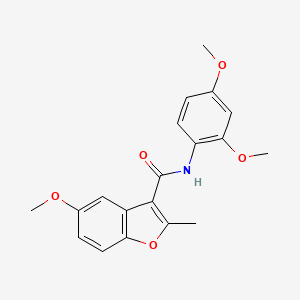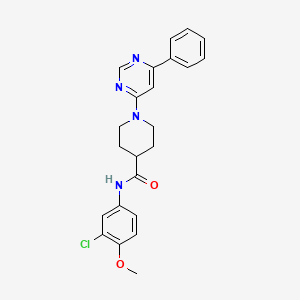
3-butyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a synthetic organic compound that belongs to the class of quinazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Quinazoline ring construction: This involves the condensation of anthranilic acid derivatives with amines or isocyanates.
Final assembly: The butyl and phenyl groups are introduced through alkylation and arylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl side chain or the oxadiazole ring.
Reduction: Reduction reactions could target the quinazoline ring or the oxadiazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry
Industrially, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
The uniqueness of 3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H18N4O3 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-butyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C20H18N4O3/c1-2-3-11-24-19(25)15-10-9-14(12-16(15)21-20(24)26)18-22-17(23-27-18)13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3,(H,21,26) |
InChI-Schlüssel |
ZPVBEHLVKJFEOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-[5-(2-Naphthalenyl)-1H-pyrazol-3-yl]-2-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B14974823.png)

![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B14974832.png)
![2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B14974838.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B14974844.png)
![Methyl 7-(4-ethoxy-3-methoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14974848.png)
![4-ethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14974852.png)

![N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974870.png)

![2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B14974873.png)
![2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B14974879.png)

![2-(2-oxo-2-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}ethoxy)-N,N-diphenylacetamide](/img/structure/B14974896.png)
